REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([OH:12])=[CH:9][CH:10]=2)[O:5][C:4](=[O:13])[CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].[Na+].Cl.[C:21](Cl)(=[O:23])[CH3:22]>O>[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([C:21](=[O:23])[CH3:22])[C:8]([OH:12])=[CH:9][CH:10]=2)[O:5][C:4](=[O:13])[CH:3]=1 |f:1.2.3.4,5.6|
|
Name
|
|
Quantity
|
26.4 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(OC2=CC(=CC=C12)O)=O
|
Name
|
|
Quantity
|
76.1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
11.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was then immersed in an oil bath
|
Type
|
CUSTOM
|
Details
|
commenced at about 100°-110° C
|
Type
|
TEMPERATURE
|
Details
|
After maintaining the temperature at 150° C for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the melt produced
|
Type
|
TEMPERATURE
|
Details
|
was heated to 160° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
ADDITION
|
Details
|
was added to the melt over a period of about 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After maintaining the melt at 160° to 165° C for a further 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
it was poured
|
Type
|
CUSTOM
|
Details
|
The solid produced
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed free of chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The latter isomer was removed by recrystallisation of the product three times from 85% IMS
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(OC2=C(C(=CC=C12)O)C(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |